molecular formula C24H28O13 B088469 (5R-trans)-5,6-Dihydro-6-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-5-vinyl-1H,3H-pyrano(3,4-c)pyran-1-one CAS No. 11019-08-2

(5R-trans)-5,6-Dihydro-6-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-5-vinyl-1H,3H-pyrano(3,4-c)pyran-1-one

Cat. No. B088469
CAS RN: 11019-08-2
M. Wt: 524.5 g/mol
InChI Key: DQTBHYIUQDHMTL-MEKIBXELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R-trans)-5,6-Dihydro-6-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-5-vinyl-1H,3H-pyrano(3,4-c)pyran-1-one is a natural product isolated from the culture broth of the fungus Aspergillus sp. It has shown potential as an anti-tumor agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of (5R-trans)-5,6-Dihydro-6-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-5-vinyl-1H,3H-pyrano(3,4-c)pyran-1-one is not fully understood. However, it has been suggested that the compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. The anti-inflammatory and anti-oxidant properties of the compound may also contribute to its anti-tumor activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. The compound has also been shown to have anti-oxidant activity, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of (5R-trans)-5,6-Dihydro-6-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-5-vinyl-1H,3H-pyrano(3,4-c)pyran-1-one is its potential as an anti-tumor agent. However, the low yield of the compound makes it difficult to obtain large quantities for further studies. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to develop targeted therapies.

Future Directions

There are several future directions for the study of (5R-trans)-5,6-Dihydro-6-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-5-vinyl-1H,3H-pyrano(3,4-c)pyran-1-one. One direction is to study its mechanism of action in more detail. This may lead to the development of targeted therapies for cancer. Another direction is to develop more efficient methods for the synthesis of the compound, which would allow for larger quantities to be obtained for further studies. Finally, the compound could be studied for its potential as an anti-inflammatory and anti-oxidant agent, which may have applications in the treatment of other diseases.

Synthesis Methods

The synthesis of (5R-trans)-5,6-Dihydro-6-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-5-vinyl-1H,3H-pyrano(3,4-c)pyran-1-one involves the fermentation of Aspergillus sp. in a suitable medium. The compound is then isolated from the culture broth using various chromatographic techniques. The yield of the compound is low, which makes it difficult to obtain large quantities for further studies.

Scientific Research Applications

(5R-trans)-5,6-Dihydro-6-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-5-vinyl-1H,3H-pyrano(3,4-c)pyran-1-one has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been studied for its anti-inflammatory and anti-oxidant properties.

properties

CAS RN

11019-08-2

Molecular Formula

C24H28O13

Molecular Weight

524.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-ethenyl-8-oxo-4,6-dihydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C24H28O13/c1-6-15-16-7-8-30-22(29)17(16)9-32-23(15)37-24-21(35-14(5)28)20(34-13(4)27)19(33-12(3)26)18(36-24)10-31-11(2)25/h6-7,9,15,18-21,23-24H,1,8,10H2,2-5H3/t15?,18-,19-,20+,21-,23?,24+/m1/s1

InChI Key

DQTBHYIUQDHMTL-MEKIBXELSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2C(C3=CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C3=CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C3=CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C

Other CAS RN

11019-08-2

Origin of Product

United States

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